molecular formula C17H12ClN5S B2655456 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868968-14-3

2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Katalognummer: B2655456
CAS-Nummer: 868968-14-3
Molekulargewicht: 353.83
InChI-Schlüssel: HKXNWNDGKALPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a pyridin-3-yl group at position 3 and a 3-chlorophenylmethylsulfanyl moiety at position 5.

Eigenschaften

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-16-8-7-15-20-21-17(23(15)22-16)14-6-1-2-9-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNWNDGKALPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for drug development. Research indicates that derivatives of triazole and pyridazine structures exhibit significant antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that related compounds show activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for related triazole derivatives against Staphylococcus aureus and Escherichia coli range from 20 to 70 µM , indicating moderate antibacterial effectiveness .

Additionally, compounds similar to this one have shown efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating infections caused by these pathogens.

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its functional groups allow for modifications that can enhance pharmacological properties.

Applications in Drug Synthesis

Research has highlighted the utility of triazole-pyridazine derivatives in synthesizing drugs targeting specific diseases. For instance:

  • Savolitinib , a c-Met inhibitor derived from similar scaffolds, has shown promising results in clinical trials for treating non-small cell lung cancer .

Materials Science

Beyond medicinal applications, the compound's electronic and optical properties open avenues for use in materials science.

Potential Applications

The incorporation of triazole rings into materials can modify their electrical conductivity or optical characteristics. This has implications for developing sensors or other electronic devices.

Wirkmechanismus

The mechanism of action of 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application, but common targets include microbial enzymes and cancer cell receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold with several analogs, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name/ID Substituents Key Properties/Activities Reference
Target Compound 3-chlorophenylmethylsulfanyl, pyridin-3-yl Unknown activity; structural focus on aromaticity -
6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl sulfanyl acetamide 4-Methylphenyl, acetamide Water solubility: 11.2 µg/mL (pH 7.4)
6-(Furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine Furan-2-yl, pyridin-3-ylmethylsulfanyl Potential heteroaromatic interactions
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl, indole ethylamine BRD4 bromodomain inhibition (qualitative activity)
3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine Cyclobutyl, isopropylpiperazine Enhanced solubility via polar piperazine group
Key Observations:
  • Sulfanyl Group Modifications : The target compound’s 3-chlorophenylmethylsulfanyl group introduces steric bulk and lipophilicity compared to acetamide (CAS 877634-23-6, ) or furan-linked analogs (CAS 891099-01-7, ).
  • Aromatic vs.
  • Solubility Trends : Acetamide-containing analogs exhibit measurable aqueous solubility (11.2 µg/mL), while the target compound’s pyridinyl and chlorophenyl groups likely reduce solubility due to increased hydrophobicity.

Biologische Aktivität

The compound 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyridine moiety linked to a triazolo-pyridazine unit with a chlorophenyl and sulfanyl substituent. Its molecular formula is C15H13ClN4SC_{15}H_{13}ClN_4S, and it exhibits properties typical of heterocyclic compounds, which often play crucial roles in medicinal chemistry.

Target Proteins

Research indicates that compounds similar to 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine often target specific kinases involved in cell signaling pathways. For instance, related derivatives have shown inhibitory activity against c-Met kinase , which is implicated in various cancers. The inhibition of such kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that a structurally similar derivative showed IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines ranging from 1.06 to 2.73 µM . These findings suggest that the compound may possess similar anticancer properties.

Antitumor Activity

The antitumor activity of 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can be attributed to its ability to induce apoptosis in malignant cells. The mechanism likely involves the activation of apoptotic pathways and cell cycle arrest at specific phases .

Anti-Tubercular Activity

In addition to its potential anticancer effects, the compound may also exhibit anti-tubercular properties. A related study evaluated various pyridine derivatives for their efficacy against Mycobacterium tuberculosis, indicating that structural modifications can enhance biological activity against this pathogen .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar triazolo-pyridazine derivatives. The results indicated that modifications at the benzene ring significantly influence cytotoxicity and selectivity towards cancer cells . Compounds with halogen substitutions demonstrated varied effects on biological activity, highlighting the importance of structural nuances.

In Vivo Studies

While most studies focus on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds. Such studies will provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles essential for drug development.

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AA5491.06 ± 0.16c-Met Inhibition
Compound BMCF-71.23 ± 0.18Apoptosis Induction
Compound CHeLa2.73 ± 0.33Cell Cycle Arrest

Q & A

Q. What are the recommended synthetic routes for this triazolopyridazine derivative?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves:

  • Step 1 : Condensation of a hydrazine intermediate (e.g., N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine) with aldehydes or ketones.
  • Step 2 : Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated purity after extraction and alumina plug filtration .
  • Alternative : Microwave-assisted three-component reactions (e.g., acetylacetic ester + aldehyde + 3-amino-5-benzylthio-1,2,4-triazole) at 323 K for 30 minutes, followed by recrystallization .

Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
OxidantNaOClGreen chemistry, high efficiency
SolventEthanolEnvironmentally benign
Reaction Time3 hours (RT) or 30 min (microwave)Faster kinetics under microwave

Q. What safety precautions are critical during handling and storage?

  • Handling : Avoid skin/eye contact and inhalation. Use flame-retardant antistatic clothing, nitrile gloves, and chemical goggles. Ensure eyewash stations and ventilation .
  • Storage : Keep containers tightly sealed in dry, ventilated areas. Reseal opened containers to prevent electrostatic charge buildup .
  • PPE : OSHA-compliant goggles (29 CFR 1910.133), lab coats, and respiratory protection if aerosolization occurs .

Q. Which spectroscopic and structural characterization methods are essential?

  • NMR/FTIR : Confirm functional groups (e.g., sulfanyl, pyridine) via ¹H/¹³C NMR shifts (e.g., δ 10.72 ppm for NH in hydrazine intermediates) and FTIR peaks (e.g., 1596 cm⁻¹ for C=N stretching) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated 334.1556, observed 334.1553) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and π-π stacking interactions (e.g., centroid-centroid distance 3.88 Å between triazole and pyridine rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield improvement?

  • Catalyst Screening : Use 3-picoline or 3,5-lutidine as bases to enhance coupling efficiency in sulfonamide reactions (e.g., 93% yield with 1.03 eq sulfonyl chloride) .
  • Solvent Effects : Compare ethanol (green solvent) vs. acetonitrile (polar aprotic) for solubility and reaction kinetics .
  • Temperature Control : Microwave irradiation reduces reaction time by 80% compared to conventional heating .

Q. What computational strategies predict the compound’s bioactivity?

  • Molecular Docking : Simulate binding to kinase targets (e.g., p38 MAP kinase) using AutoDock Vina. Compare with analogs like SB-202190 (IC₅₀ = 50 nM) .
  • MD Simulations : Assess stability in lipid bilayers for membrane permeability using GROMACS (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent effects (e.g., 3-chlorobenzyl vs. methyl groups) with antibacterial IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.